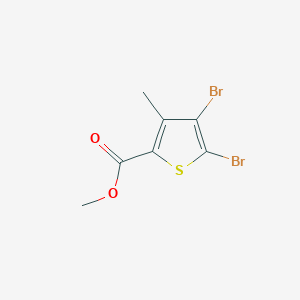

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

CAS No.: 648412-53-7

Cat. No.: VC2830629

Molecular Formula: C7H6Br2O2S

Molecular Weight: 314 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648412-53-7 |

|---|---|

| Molecular Formula | C7H6Br2O2S |

| Molecular Weight | 314 g/mol |

| IUPAC Name | methyl 4,5-dibromo-3-methylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C7H6Br2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3 |

| Standard InChI Key | WQCQDITXZPVXGB-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1Br)Br)C(=O)OC |

| Canonical SMILES | CC1=C(SC(=C1Br)Br)C(=O)OC |

Introduction

Chemical Structure and Properties

Structural Features

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate is characterized by a thiophene core structure with specific substituents. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as the foundation of this molecule. The compound features:

-

Two bromine atoms at positions 4 and 5 of the thiophene ring

-

A methyl group at position 3

-

A methyl ester group (methoxycarbonyl) at position 2

This arrangement of functional groups creates a molecule with interesting electronic properties and reactivity patterns. The presence of electron-withdrawing bromine atoms influences the electronic distribution within the thiophene ring, affecting the compound's electrophilicity and reactivity in various chemical transformations.

Physical and Chemical Properties

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate is derived from its carboxylic acid counterpart and possesses modified physical properties. The molecular formula is C7H6Br2O2S, with an estimated molecular weight of approximately 314 g/mol (compared to 299.97 g/mol for the carboxylic acid). The methyl ester functionality typically enhances solubility in organic solvents compared to the carboxylic acid, making it more amenable to certain reaction conditions.

The compound likely appears as a crystalline solid at room temperature, with melting and boiling points characteristic of similar thiophene derivatives. The esterification of the carboxylic acid group modifies the hydrogen bonding capability, generally resulting in improved solubility in non-polar organic solvents and reduced water solubility compared to the parent acid.

Synthesis Methods

From Carboxylic Acid Precursor

The most direct and common method for synthesizing methyl 4,5-dibromo-3-methylthiophene-2-carboxylate involves the esterification of 4,5-dibromo-3-methylthiophene-2-carboxylic acid. This reaction is typically conducted by treating the carboxylic acid with anhydrous methanol in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C). The esterification process involves nucleophilic attack of the methanol oxygen on the carbonyl carbon of the carboxylic acid group, followed by elimination of water to form the methyl ester.

Alternative esterification methods may include:

-

Treatment with methanol in the presence of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid)

-

Reaction with diazomethane, which offers mild conditions particularly suitable for sensitive substrates

-

Conversion to an acid chloride intermediate followed by reaction with methanol

Direct Synthesis Approaches

Another synthetic approach involves the bromination of 3-methylthiophene-2-carboxylate, where bromine atoms are introduced at positions 4 and 5 of the thiophene ring. This method typically employs bromine in a suitable solvent such as chloroform or acetic acid, often with a base such as sodium bicarbonate to neutralize the hydrogen bromide produced during the reaction. The regioselectivity of the bromination is influenced by the electron-withdrawing carboxylate group at position 2, which directs the bromine to the less hindered positions on the thiophene ring.

Chemical Reactions and Reactivity

Nucleophilic Substitution Reactions

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate undergoes various nucleophilic substitution reactions, particularly at the bromine-substituted positions. The bromine atoms serve as excellent leaving groups, facilitating substitution by various nucleophiles such as amines, thiols, and alcohols. These reactions typically proceed through an SNAr (nucleophilic aromatic substitution) mechanism, with the electron-deficient nature of the brominated thiophene ring enhancing reactivity toward nucleophiles.

Coupling Reactions

One of the most valuable aspects of methyl 4,5-dibromo-3-methylthiophene-2-carboxylate is its ability to participate in various coupling reactions, particularly palladium-catalyzed cross-coupling processes. These include:

-

Suzuki-Miyaura coupling with boronic acids or esters to form carbon-carbon bonds

-

Stille coupling with organostannane reagents

-

Sonogashira coupling with terminal alkynes

-

Negishi coupling with organozinc compounds

-

Buchwald-Hartwig amination for carbon-nitrogen bond formation

These reactions typically employ palladium catalysts such as Pd(PPh3)2Cl2 or Pd(dppf)Cl2, often in conjunction with appropriate bases and solvent systems. For optimal results in Suzuki-Miyaura couplings, toluene/water biphasic systems with K2CO3 as the base have been demonstrated to be effective.

Hydrolysis and Transesterification

The methyl ester group can undergo hydrolysis under basic or acidic conditions to regenerate the carboxylic acid. This reaction is often utilized when the ester serves as a protecting group for the carboxylic acid functionality during other synthetic operations. Additionally, transesterification reactions can be performed to convert the methyl ester to other ester derivatives, expanding the range of potential applications.

Applications in Scientific Research

Pharmaceutical Synthesis

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate serves as a critical building block in pharmaceutical research and development. Its utility stems from the thiophene ring's bioisosteric relationship with benzene, allowing it to serve as a replacement in drug molecules where specific electronic or steric properties are desired. The presence of the bromine atoms provides reactive sites for further functionalization, enabling the construction of complex drug candidates.

The compound has been utilized in the synthesis of various bioactive molecules, including potential anti-inflammatory, antioxidant, and enzyme inhibitory agents. Its versatility in coupling reactions makes it particularly valuable for constructing diverse molecular libraries for drug discovery programs.

Material Science Applications

Beyond pharmaceutical applications, methyl 4,5-dibromo-3-methylthiophene-2-carboxylate and its derivatives have found applications in materials science, particularly in the development of conducting polymers and organic electronic materials. Thiophene-based compounds are extensively used in organic electronics due to their excellent charge transport properties and environmental stability.

The bromine functionalities allow for polymerization through coupling reactions, leading to conjugated materials with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Biological Activity

Structure-Activity Relationship Studies

Systematic structure-activity relationship (SAR) studies involving methyl 4,5-dibromo-3-methylthiophene-2-carboxylate derivatives have provided valuable insights into the molecular features that influence biological activity. These studies typically involve synthesizing libraries of compounds through modifications at various positions, including:

-

Substitution of the bromine atoms with diverse functional groups

-

Modification of the ester group to create amides, hydrazides, or other carbonyl derivatives

-

Functionalization of the methyl group at position 3

The results of these SAR studies have guided the development of more potent and selective compounds for specific biological targets, highlighting the importance of this thiophene derivative as a versatile scaffold in medicinal chemistry research.

Comparison with Similar Compounds

Structural Analogs

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate belongs to a family of halogenated thiophene derivatives with varying substitution patterns. Comparing this compound with its structural analogs provides insights into the effects of specific functional groups on physicochemical properties and reactivity.

Table 1: Comparison of Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate with Structural Analogs

| Compound | Structure Variation | Key Differences in Properties |

|---|---|---|

| Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | Reference compound | Higher reactivity in cross-coupling; improved solubility in organic solvents |

| 4,5-Dibromo-3-methylthiophene-2-carboxylic acid | Carboxylic acid instead of methyl ester | Greater hydrogen bonding capability; higher melting point; lower solubility in non-polar solvents |

| Methyl 4-bromo-3-methylthiophene-2-carboxylate | Single bromine at position 4 | Reduced reactivity in coupling reactions; different electronic distribution |

| Methyl 5-bromo-3-methylthiophene-2-carboxylate | Single bromine at position 5 | Alternative regioselectivity in nucleophilic substitutions; modified reactivity profile |

| Methyl 3-methylthiophene-2-carboxylate | No bromine substituents | Significantly less reactive toward nucleophilic substitution; different coupling behavior |

Functional Group Effects

The presence of specific functional groups significantly impacts the chemical behavior and applications of thiophene derivatives. The methyl ester group in methyl 4,5-dibromo-3-methylthiophene-2-carboxylate, compared to the carboxylic acid in its precursor, introduces several important differences:

-

Enhanced solubility in organic solvents, facilitating reactions in non-polar media

-

Modified hydrogen bonding capability, affecting crystallization behavior and solid-state properties

-

Different reactivity toward nucleophiles, with the ester being less susceptible to deprotonation but more reactive toward nucleophilic acyl substitution

-

Additional opportunities for further functionalization through transesterification or reduction

These differences emphasize the importance of functional group selection in designing thiophene derivatives for specific applications, whether in organic synthesis, drug development, or materials science.

Physical and Spectroscopic Properties

Identification and Characterization

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate can be characterized through various analytical techniques, providing essential data for confirming its structure and purity. Key spectroscopic features include:

Table 2: Spectroscopic Characterization of Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

| Analytical Technique | Expected Observations | Significance |

|---|---|---|

| 1H NMR | Singlet at δ 3.8-3.9 ppm (3H, OCH3); Singlet at δ 2.5-2.6 ppm (3H, thiophene-CH3) | Confirms methyl ester and ring methyl groups |

| 13C NMR | Signals at δ 162-165 ppm (C=O); δ 114-118 ppm (C-Br); δ 51-52 ppm (OCH3) | Verifies carbonyl carbon and bromine-substituted carbons |

| FT-IR | Absorption at 1720-1740 cm⁻¹ (C=O stretching); 730-750 cm⁻¹ (C-Br stretching) | Identifies ester carbonyl and C-Br bonds |

| HRMS | [M+H]+ peak corresponding to C7H7Br2O2S | Confirms molecular formula |

| X-ray Crystallography | Confirms thiophene ring planarity and bond angles | Provides definitive structural information |

These spectroscopic features would differ from those of the carboxylic acid precursor, particularly in the 1H NMR (presence of the methoxy signal) and FT-IR (shift in carbonyl stretching frequency from ~1670 cm⁻¹ to ~1730 cm⁻¹).

Physical Properties

The physical properties of methyl 4,5-dibromo-3-methylthiophene-2-carboxylate distinguish it from related compounds and influence its handling and applications:

Table 3: Physical Properties of Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

| Property | Value/Description | Significance |

|---|---|---|

| Molecular Formula | C7H6Br2O2S | Essential for identification |

| Molecular Weight | ~314 g/mol | Important for stoichiometric calculations |

| Physical State | Crystalline solid at room temperature | Influences handling and storage |

| Color | Off-white to pale yellow | Useful for visual identification |

| Solubility | Soluble in common organic solvents (dichloromethane, chloroform, THF); Limited solubility in water | Affects reaction conditions selection |

| Stability | Relatively stable to air and moisture; Sensitive to strong nucleophiles and reducing agents | Important for storage and handling considerations |

| Melting Point | Expected range: 75-95°C (estimated) | Quality control parameter |

These properties must be considered when designing synthetic procedures or applications involving this compound, particularly regarding solvent selection, reaction conditions, and purification methods.

Computational Studies and Molecular Design

Density Functional Theory (DFT) Analysis

Computational methods, particularly Density Functional Theory (DFT) calculations, provide valuable insights into the electronic structure and reactivity of methyl 4,5-dibromo-3-methylthiophene-2-carboxylate. DFT studies (typically using the B3LYP/6-31G* basis set) can reveal the distribution of electron density, HOMO-LUMO energies, and electrophilic/nucleophilic centers within the molecule.

These computational analyses have demonstrated that the bromine-substituted carbons in the thiophene ring exhibit enhanced electrophilic character, explaining their reactivity toward nucleophilic substitution. Additionally, the ester carbonyl carbon shows significant electrophilicity, consistent with its susceptibility to nucleophilic attack in transesterification or hydrolysis reactions.

Molecular Docking and Drug Design Applications

For derivatives of methyl 4,5-dibromo-3-methylthiophene-2-carboxylate with potential biological activity, molecular docking studies provide crucial information about binding interactions with target proteins. These in silico studies have been employed to predict the binding affinities of thiophene derivatives with various enzymes, including tyrosinase and COX-2.

The results of these docking studies guide the rational design of more potent inhibitors by identifying essential pharmacophore features and optimizing substituents for maximal binding affinity. For instance, derivatives with modified ester groups or specific substituents replacing the bromine atoms may demonstrate enhanced interactions with binding pockets in target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume